molecular formula C16H21N5O3S2 B2562008 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide CAS No. 886939-83-9

2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide

Katalognummer: B2562008
CAS-Nummer: 886939-83-9
Molekulargewicht: 395.5
InChI-Schlüssel: GXCGCWZAEMAZPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the 1,3,4-thiadiazole class, characterized by a sulfur-containing heterocyclic core. Its structure includes a 1,3,4-thiadiazole ring substituted at position 5 with a tert-butylcarbamoylamino group and a sulfanyl (-S-) linker at position 2, connecting to an acetamide moiety. The acetamide is further substituted with a 2-methoxyphenyl group, contributing to its electronic and steric properties. Such derivatives are frequently explored for their biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects .

Eigenschaften

IUPAC Name

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3S2/c1-16(2,3)19-13(23)18-14-20-21-15(26-14)25-9-12(22)17-10-7-5-6-8-11(10)24-4/h5-8H,9H2,1-4H3,(H,17,22)(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCGCWZAEMAZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-chloroacetyl chloride with hydrazinecarbothioamide to form an intermediate, which is then reacted with tert-butyl isocyanate and 2-methoxyaniline under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.

    Reduction: Reduced derivatives with hydroxyl groups.

    Substitution: Substituted derivatives with various functional groups replacing the acetamide moiety.

Wissenschaftliche Forschungsanwendungen

The biological activity of 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide has been studied extensively, particularly in the context of anticancer research.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties through various mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
  • Cytotoxicity Assays : In vitro studies have demonstrated cytotoxic effects against several cancer cell lines including breast (T47D), lung (A549), and leukemia cells.

Summary of Key Findings

Study Cell Line IC50 Value Activity
Alam et al. (2011)SK-MEL-24.27 µg/mLCytotoxicity
Olsen et al. (2018)VariousNot specifiedCytostatic properties
Maddila et al. (2021)VariousNot specifiedBroad biological activities

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives, including our compound of interest:

  • Alam et al. (2011) reported that various thiadiazole derivatives demonstrated significant suppressive activity against human cancer cell lines such as lung (A549), skin (SK-MEL-2), and ovarian cancers (SK-OV-3).
  • Olsen et al. (2018) explored the cytostatic properties of 2-amino-1,3,4-thiadiazole derivatives leading to the development of new compounds with promising anticancer activity.
  • A review by Maddila et al. (2021) summarized various biological activities associated with 1,3,4-thiadiazole derivatives, emphasizing their potential as anticancer agents due to their diverse mechanisms of action.

Wirkmechanismus

The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it inhibits urease by binding to the active site of the enzyme, thereby preventing the conversion of urea to ammonia and carbon dioxide . This inhibition is crucial for controlling bacterial infections caused by urease-producing bacteria.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Thiadiazole Core

  • Compound 5k (): 2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide Differs in the substituent at position 5 (methylthio vs. tert-butylcarbamoylamino) and the acetamide linkage (phenoxy vs. phenyl).
  • Compound 4y (): N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide Features dual thiadiazole cores and a p-tolylamino group. Exhibits potent anticancer activity (IC₅₀: 0.034–0.084 mmol L⁻¹ against A549 and MCF-7 cells), highlighting the role of aromatic amino groups in cytotoxicity .

Oxadiazole vs. Thiadiazole Derivatives

  • This compound showed moderate acetylcholinesterase inhibition, suggesting heterocycle choice impacts target specificity .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Melting Point (°C) Yield (%) Key Substituents
Target Compound Not reported Not reported 5-(tert-butylcarbamoylamino), 2-methoxyphenyl
5k () 135–136 72 5-(methylthio), 2-methoxyphenoxy
5m () 135–136 85 5-(benzylthio), 2-methoxyphenoxy
SirReal2 () Not reported Not reported Pyrimidine-thiazole hybrid, SIRT2 inhibitor

Anticancer Activity

  • Compound 4y (): Demonstrated IC₅₀ values of 0.034 mmol L⁻¹ (A549) and 0.084 mmol L⁻¹ (MCF-7), surpassing cisplatin in potency. The dual thiadiazole structure and p-tolylamino group may contribute to DNA intercalation or enzyme inhibition .
  • Compound from : 2-[(6-Fluorobenzothiazol-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide Showed 100% efficacy in anticonvulsant models, indicating divergent therapeutic applications compared to anticancer thiadiazoles .

Enzyme Inhibition

  • SirReal2 () : A SIRT2 inhibitor with a pyrimidine-thiazole scaffold. The target compound’s methoxyphenyl group may similarly modulate enzyme binding via π-π interactions .
  • Compounds in : N-Substituted oxadiazole derivatives exhibited antimicrobial activity, suggesting that acetamide-thiadiazole hybrids could be optimized for broad-spectrum applications .

Biologische Aktivität

The compound 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide is a member of the thiadiazole family, which has gained attention for its diverse biological activities. This article explores its potential as an anticancer agent, enzyme inhibitor, and antimicrobial compound, supported by various studies and findings.

Chemical Structure and Properties

The chemical formula for this compound is C13H18N4O2S2\text{C}_{13}\text{H}_{18}\text{N}_{4}\text{O}_{2}\text{S}_{2}, with a molecular weight of approximately 318.43 g/mol. It features a thiadiazole ring , a sulfanyl group , and an acetamide moiety , which contribute to its biological activity.

The biological activity of this compound can be attributed to its ability to interfere with cellular processes. It is believed to inhibit specific enzymes or proteins that are crucial for the proliferation of cancer and microbial cells. The thiadiazole ring acts as a bioisostere of pyrimidine, allowing it to interact with DNA replication mechanisms, thereby exhibiting cytotoxic effects against various cancer cell lines .

Anticancer Properties

Research indicates that this compound has significant anticancer potential. In vitro studies have demonstrated its cytotoxicity against multiple cancer cell lines:

Cell Line IC50 (µg/mL) Activity
MCF-7 (Breast)0.28High inhibition
A549 (Lung)0.52Moderate inhibition
K562 (Leukemia)7.4Selective activity

These results suggest that the compound can effectively inhibit tumor growth and may induce apoptosis in cancer cells .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of various enzymes, including carbonic anhydrase II (CA II). Its interaction with CA II may provide neuroprotective effects, making it a candidate for further pharmacological exploration . The mechanism involves binding to the active site of the enzyme, thereby inhibiting its activity.

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have been documented extensively. Compounds similar to this compound have shown effectiveness against various bacterial strains:

Bacterial Strain Zone of Inhibition (mm) Concentration (μg/disk)
Salmonella typhi15–19500
E. coli15–19500

These findings indicate that the compound could serve as a basis for developing new antimicrobial agents .

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Cytotoxicity in Cancer Research : A study demonstrated that derivatives of thiadiazole exhibited significant cytotoxicity against breast and lung carcinoma cell lines, reinforcing the potential of structural modifications in enhancing anticancer activity .
  • Antimicrobial Efficacy : Research on various substitutions at the amine group of thiadiazole derivatives revealed promising antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting that further exploration could yield effective therapeutic agents .

Q & A

Basic: What are the most reliable synthetic routes for preparing this compound, and how can reaction efficiency be optimized?

The compound can be synthesized via a two-step procedure involving heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation of the intermediate 5-R-amino-1,3,4-thiadiazole-2-thioles. Key optimization strategies include:

  • Heterocyclization : Use of carbon disulfide in basic conditions to form the thiadiazole core .
  • Alkylation : Selection of alkylating reagents (e.g., chloroacetamide derivatives) under controlled temperatures (0°C to room temperature) to minimize side reactions .
  • Purification : Thin-layer chromatography (TLC) and recrystallization to ensure purity (>95%) .

Basic: What spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

  • 1H NMR and IR Spectroscopy : To verify the presence of sulfanyl, acetamide, and tert-butylcarbamoyl groups via characteristic peaks (e.g., N-H stretches at ~3300 cm⁻¹, S-S bonds at ~500 cm⁻¹) .
  • Elemental Analysis : To confirm stoichiometric ratios of C, H, N, and S .
  • Mass Spectrometry : For molecular weight validation and detection of fragmentation patterns indicative of the thiadiazole backbone .

Basic: How can researchers design initial biological activity screens for this compound?

  • Target Selection : Prioritize assays aligned with known activities of thiadiazole derivatives (e.g., anticonvulsant, anticancer) using cell-based models (e.g., HT-29 for cytotoxicity) .
  • Dose-Response Curves : Test concentrations from 1 µM to 100 µM to identify IC₅₀ values .
  • Control Compounds : Include reference drugs (e.g., cisplatin for anticancer assays) to benchmark efficacy .

Advanced: How can contradictory data in biological activity or synthetic yields be resolved?

  • Data Triangulation : Cross-validate results using orthogonal methods (e.g., HPLC purity checks vs. TLC) .
  • Computational Feedback : Apply quantum chemical calculations to predict reaction pathways or binding affinities, narrowing experimental variables (e.g., solvent polarity, temperature) .
  • Reproducibility Protocols : Standardize reaction conditions (e.g., ultrasonication for consistent mixing in alkylation steps) .

Advanced: What strategies are effective for probing the mechanistic role of the sulfanyl and tert-butylcarbamoyl groups in bioactivity?

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified substituents (e.g., replacing tert-butyl with methyl or phenyl groups) to assess steric/electronic effects .
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases or ion channels) to identify critical hydrogen bonds or hydrophobic contacts .
  • Isotopic Labeling : Use ³⁵S-labeled sulfanyl groups to track metabolic stability in vitro .

Advanced: How can computational methods accelerate the design of derivatives with enhanced pharmacokinetic properties?

  • ADMET Prediction : Use tools like SwissADME to forecast solubility, permeability, and cytochrome P450 interactions .
  • Reaction Path Search : Employ density functional theory (DFT) to optimize synthetic routes for novel derivatives (e.g., substituting the methoxyphenyl group with halogens) .
  • Dynamic Simulations : Study conformational flexibility of the acetamide linker to improve target binding .

Advanced: What collaborative frameworks are recommended for interdisciplinary research on this compound?

  • Reaction Engineering : Partner with chemical engineers specializing in membrane separation or reactor design for scalable synthesis .
  • Data Science Integration : Collaborate with computational chemists to apply machine learning for high-throughput screening .
  • Ethical Compliance : Adhere to safety protocols (e.g., hazard mitigation as per SDS guidelines) and avoid non-research applications .

Advanced: How can researchers address solubility challenges in in vitro assays?

  • Co-Solvent Systems : Use DMSO-water mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug Strategies : Modify the acetamide group with hydrolyzable esters to enhance aqueous solubility .
  • Nanoparticle Formulations : Encapsulate the compound in liposomes or polymeric carriers for sustained release .

Advanced: What are the best practices for validating target engagement in complex biological systems?

  • Biophysical Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .
  • CRISPR Knockout Models : Generate cell lines lacking putative targets (e.g., specific kinases) to confirm mechanism-specific effects .
  • Metabolomic Profiling : Track downstream metabolic changes via LC-MS to identify pathway modulation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.